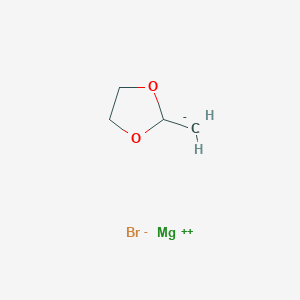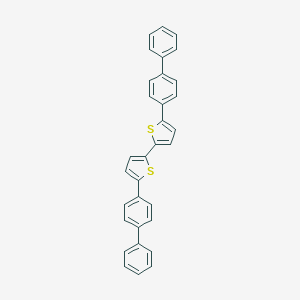
5,5'-二(4-联苯基)-2,2'-联噻吩
描述
Synthesis Analysis
The synthesis of compounds related to 5,5'-Di(4-biphenylyl)-2,2'-bithiophene often involves palladium-promoted Negishi cross-coupling reactions. For example, 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene was prepared using a straightforward synthesis protocol that highlights the versatility of cross-coupling reactions in constructing complex bithiophene structures (Speck, Schaarschmidt, & Lang, 2012).
Molecular Structure Analysis
The structure of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene derivatives is characterized by their planarity and the electronic delocalization within the bithiophene moiety. X-ray diffraction studies have shown that the electron delocalization in these molecules contributes to their unique properties. For instance, analysis of bond distances in similar molecules provides evidence of electron delocalization which is crucial for their electronic and optical properties (Barbarella, Zambianchi, Bongini, & Antolini, 1996).
Chemical Reactions and Properties
The chemical reactivity of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene and related compounds can be elucidated through electrochemical studies. For example, the ferrocenyls in similar compounds can be reversibly and separately oxidized, demonstrating the electrochemical versatility of bithiophene derivatives (Speck, Schaarschmidt, & Lang, 2012).
Physical Properties Analysis
The physical properties of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene derivatives, such as their solubility and thermal stability, are crucial for their application in materials science. For instance, studies on dimethyl 2,2'-bithiophenedicarboxylates reveal the influence of substituent positioning on the solubility and thermal properties of these compounds, highlighting the importance of molecular structure in determining physical properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Properties Analysis
The chemical properties of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene derivatives, such as their reactivity towards various chemical reactions and their stability, can be explored through the study of their electrochemical and photophysical behaviors. For example, the electrochemical properties of a series of oligothiophenes indicate that the electron-withdrawing or donating nature of substituents significantly affects the electrochemical behavior of these compounds (Henderson, Kiya, Hutchison, & Abruña, 2008).
科学研究应用
电化学性质和固态结构:
- 异构的 3,3',4,4',5,5'-六二茂铁基-2,2'-联噻吩:展示了电化学性质和固态结构,突出了在有机金属化学和材料科学中的应用潜力 (Speck, Schaarschmidt, & Lang, 2012).
光学性质和金属结合:
- 金属结合时的红移:二金(I)取代的联噻吩:这项研究重点关注光学性质和金属结合,对开发用于光学应用的新型材料具有重要意义 (Peay, Heckler, Deligonul, & Gray, 2011).
有机电子学中的合成和应用:
- 通过钯催化的芳基化反应合成 5,5'-二芳基化 2,2'-联噻吩:探索了对有机电子学很重要的二芳基化联噻吩的合成 (Yokooji, Satoh, Miura, & Nomura, 2004).
新型聚噻吩的合成和性质:
- 新型乙炔桥联聚噻吩的双极性行为:对新型聚噻吩的合成和性质进行了全面研究,与导电聚合物有关 (Krompiec et al., 2013).
有机场效应晶体管的高性能半导体:
- 2,6-二芳基萘并[1,8-bc:5,4-b'c']二噻吩作为新型高性能半导体:重点介绍了二芳基取代的萘并[1,8-bc:5,4-b'c']二噻吩衍生物在有机场效应晶体管 (OFET) 中的应用,展示了高性能有机半导体的潜力 (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
联噻吩衍生物的结构分析:
- 2,2'-联噻吩二羧酸二甲酯的合成和固态结构:重点关注联噻吩衍生物的合成和结构分析,有助于了解它们的分子结构和在材料科学中的潜在应用 (Pomerantz, Amarasekara, & Dias, 2002).
有机场效应晶体管和存储器件:
- 二全氟辛基取代的苯撑-噻吩低聚物的合成和表征:研究了混合苯撑-噻吩低聚物在有机场效应晶体管和晶体管非易失性存储器件中的应用特性 (Facchetti et al., 2004).
含有低聚噻吩的汞(II)双(炔基)配合物:
- 低聚噻吩和联噻唑的双(炔基)汞(II)配合物:提出了一类双核汞(II)双(炔基)配合物,重点介绍了它们的结构和光谱特征,与无机和有机金属化学相关 (Wong, Choi, Lu, & Lin, 2002).
聚合物的电聚合和电容性能:
- 用 3,4-乙撑二氧噻吩单元封端的烷基官能化联噻吩:研究了聚合物的合成、电聚合和电容性能,这对于超级电容器的开发非常重要 (Mo et al., 2015).
有机光伏电池:
- 高开路电压有机光伏电池:探索了由联噻吩和氟代衍生物组成的共聚物在有机光伏电池中的应用,为高效太阳能收集材料的开发做出了贡献 (Kim et al., 2014).
作用机制
Target of Action
This compound is a type of organic semiconductor, and it’s often used in the field of organic field-effect transistors (OFET) and organic photovoltaics (OPV) materials .
Mode of Action
As an organic semiconductor, the compound interacts with its targets by facilitating the movement of charge carriers, such as electrons or holes . The compound’s structure, which includes two thiophene rings connected by biphenyl groups, allows for effective π-conjugation and charge transport .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in electronic applications rather than biological ones . The electronic properties of the compound, such as charge transport, can be influenced by its molecular structure and the arrangement of its atoms .
Result of Action
The primary result of the compound’s action is the facilitation of charge transport in electronic devices . This can lead to improved performance in devices such as organic field-effect transistors and organic photovoltaics .
属性
IUPAC Name |
2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNXLFCTPWBYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442941 | |
| Record name | AGN-PC-0N85WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175850-28-9 | |
| Record name | AGN-PC-0N85WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of BP2T nanocrystals influence their optical properties?
A: Research indicates a size-dependent shift in the optical properties of BP2T nanocrystals. As the size of these nanocrystals decreases below 560 nm, a blue shift is observed in the 0-1 band peak energy compared to bulk BP2T crystals. This phenomenon is attributed to quantum confinement effects, which become more pronounced with decreasing crystal size. []
Q2: Can BP2T be used as an active material in optoelectronic devices?
A: Yes, BP2T shows promise as an active material for optoelectronic applications. Studies have demonstrated the fabrication of vertical microcavities utilizing BP2T submicron particles embedded within a poly(vinyl alcohol) matrix. These microcavities exhibit gain-narrowed emissions at the 0-3 emission band of BP2T under specific excitation densities, indicating their potential for light amplification applications. []
Q3: How does the molecular structure of BP2T and its analogues influence their performance in organic field-effect transistors (OFETs)?
A: Research comparing BP2T (PPTTPP) with structurally similar compounds like 2,5-di-4-biphenylthiophene (PPTPP) and 4,4´-di-2,2´-bithienylbiphenyl (TTPPTT) in OFETs reveals the impact of molecular structure on device performance. The specific conductivity and charge carrier mobility of these compounds are observed to decay over time, potentially due to factors like induced dipoles, structural changes, and interactions with the dielectric interface. This highlights the importance of understanding structure-property relationships for optimizing the performance of organic semiconductors. []
Q4: Can BP2T be used to enhance the sensing capabilities of graphene?
A: Yes, BP2T has been successfully employed to functionalize graphene for enhanced ammonia detection. This functionalization leverages the strong π–π stacking interactions between the aromatic structures of BP2T and graphene. The BP2T-functionalized graphene exhibits a three-fold increase in sensitivity towards ammonia compared to pristine graphene, demonstrating its potential in gas sensing applications. []
Q5: How does BP2T organize itself at the nanoscale, and how does this compare to similar molecules?
A: BP2T exhibits interesting self-assembly behaviors at the nanoscale. Studies reveal that when deposited on muscovite mica, both BP2T (PPTTPP) and its analogue, TTPPTT, form fiber-like nanostructures. Interestingly, the growth patterns of these molecules differ: BP2T's growth resembles that of p-phenylene oligomers, while TTPPTT aligns more closely with α-thiophene oligomers. These findings provide insights into the molecular-level interactions governing the self-assembly of organic semiconductors. []
Q6: What are the potential applications of BP2T nanofiber films in optoelectronics?
A: Research on BP2T nanofiber films investigates their surface morphology and explores their potential in optoelectronic devices. By calculating optical parameters, researchers aim to understand and optimize the performance of BP2T-based nanofiber optoelectronic devices. This work contributes to the development of novel materials and device architectures for applications in areas such as light-emitting diodes, solar cells, and sensors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
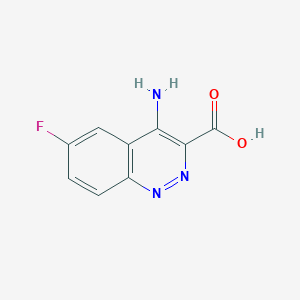

![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
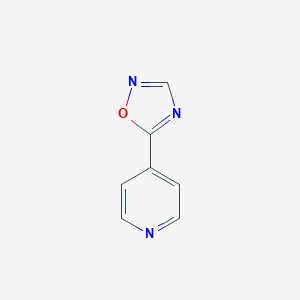
![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
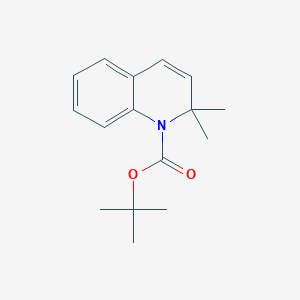
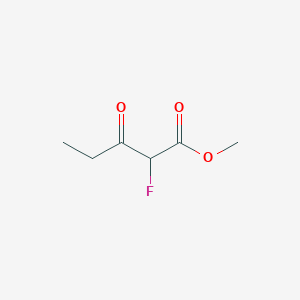
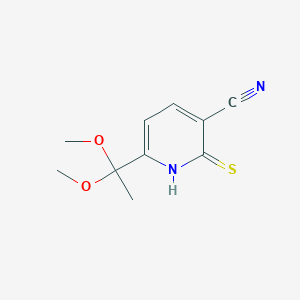
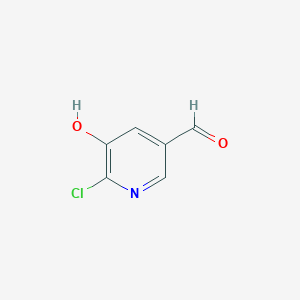
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
